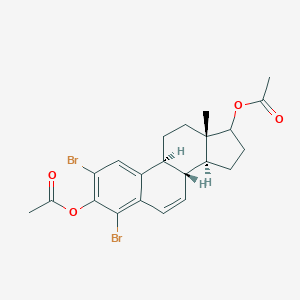
2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate, also known as DBED, is a synthetic estrogen compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it an important tool in studying the mechanisms of estrogen action.
作用機序
2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate exerts its effects through binding to estrogen receptors, thereby activating various signaling pathways. It has been found to have both agonistic and antagonistic effects on estrogen receptors, depending on the specific context.
生化学的および生理学的効果
2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate has been found to have various biochemical and physiological effects, including the regulation of gene expression, cell proliferation, and differentiation. It has also been found to have neuroprotective effects and may play a role in the prevention of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate in lab experiments is its ability to selectively activate estrogen receptors, allowing researchers to study the effects of estrogen in a controlled manner. However, 2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate is a synthetic compound and may not fully replicate the effects of natural estrogen. Additionally, the use of 2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate in lab experiments may be limited by its cost and availability.
将来の方向性
There are several potential future directions for research involving 2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate. One area of interest is the development of new compounds that can selectively target specific estrogen receptors, allowing for more precise control over the effects of estrogen. Additionally, further research is needed to fully understand the mechanisms of action of 2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate and its potential applications in the prevention and treatment of diseases.
合成法
2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate can be synthesized through a multistep process that involves the bromination of estradiol and subsequent acetylation of the resulting dibromo compound. This synthesis method has been well-established and has been used to produce 2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate in large quantities for research purposes.
科学的研究の応用
2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate has been extensively used in scientific research to study the mechanisms of estrogen action. It has been found to interact with estrogen receptors in a similar manner to natural estrogen, making it a valuable tool in studying the effects of estrogen on various physiological processes.
特性
CAS番号 |
132633-86-4 |
|---|---|
製品名 |
2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate |
分子式 |
C22H24Br2O4 |
分子量 |
512.2 g/mol |
IUPAC名 |
[(8R,9S,13S,14S)-3-acetyloxy-2,4-dibromo-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H24Br2O4/c1-11(25)27-19-7-6-17-14-4-5-15-16(13(14)8-9-22(17,19)3)10-18(23)21(20(15)24)28-12(2)26/h4-5,10,13-14,17,19H,6-9H2,1-3H3/t13-,14+,17-,19?,22-/m0/s1 |
InChIキー |
KLMUHEKLYJFXEB-HCHCUJDGSA-N |
異性体SMILES |
CC(=O)OC1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=C(C(=C(C=C34)Br)OC(=O)C)Br)C |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2C=CC4=C(C(=C(C=C34)Br)OC(=O)C)Br)C |
正規SMILES |
CC(=O)OC1CCC2C1(CCC3C2C=CC4=C(C(=C(C=C34)Br)OC(=O)C)Br)C |
同義語 |
2,4-DBTDD 2,4-dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl (2S)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B144468.png)
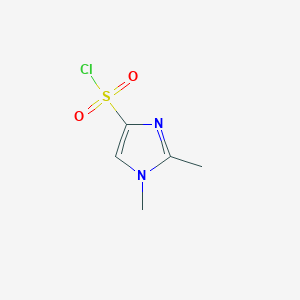
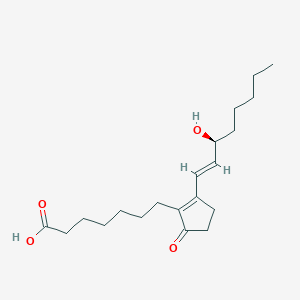
![(2S)-2-[[(2S)-2-Carboxy-2-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]ethyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B144482.png)
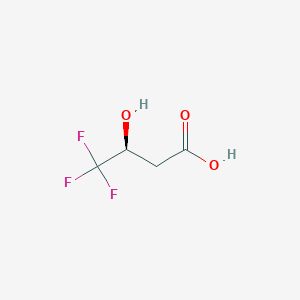
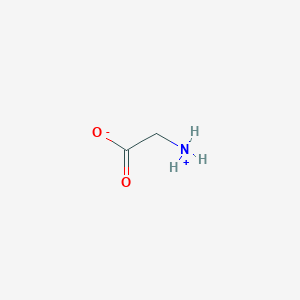
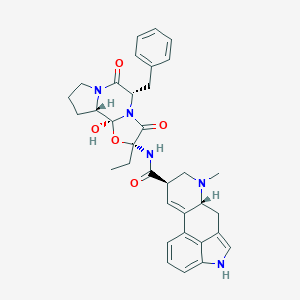
![3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B144489.png)
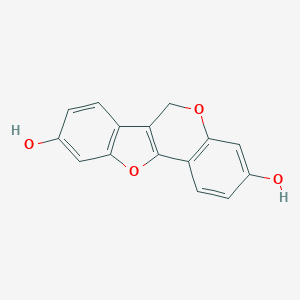
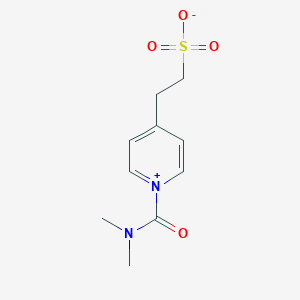
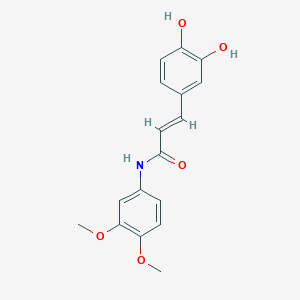
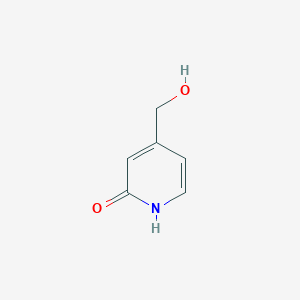
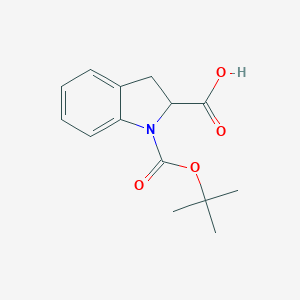
![1,4-Dioxaspiro[4.5]decan-8-one](/img/structure/B144500.png)